1-(2-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride
Description
Chemical Identity and Nomenclature
This compound is an organic compound that belongs to the class of primary amines due to the presence of a single amine group. The compound features a distinctive molecular architecture consisting of a benzene ring substituted with a trifluoromethyl group at the ortho position relative to the propan-1-amine chain. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-(2-(trifluoromethyl)phenyl)propan-1-amine; hydrochloride, reflecting its systematic structural organization.
The molecular formula of this compound is documented with a molecular weight of approximately 253.69 grams per mole, distinguishing it from related structural isomers. The hydrochloride salt form enhances the compound's stability and solubility characteristics, particularly in polar solvents such as water and alcohols. This salt formation is crucial for both analytical characterization and potential synthetic applications, as it provides improved handling properties compared to the free base form.
Chemical databases and suppliers have assigned various synonyms and catalog numbers to this compound, facilitating its identification across different research contexts. The presence of the trifluoromethyl functional group significantly influences the compound's physicochemical properties, including its lipophilicity and electrochemical behavior. The structural relationship between this compound and other trifluoromethyl-substituted phenylpropylamines demonstrates the systematic variation possible within this chemical family.
Historical Development and Discovery
The historical development of trifluoromethyl-substituted aromatic amines traces back to the mid-twentieth century, when researchers began systematic exploration of fluorinated organic compounds. A significant milestone in this field occurred with the documentation of 1-(trifluoromethylphenyl)-2-loweralkyl aminopropanes in United States Patent 3198833, filed in 1961. This patent described novel compositions of matter comprising fluorinated amines and methods for their preparation, establishing a foundation for subsequent research into trifluoromethyl-substituted phenylpropylamine derivatives.
The medicinal use of trifluoromethyl-containing compounds dates from 1928, although research became more intensive in the mid-1940s. The systematic investigation of various positional isomers and structural modifications led to the identification and characterization of specific compounds within this chemical class. The development of this compound represents part of this broader historical trajectory of organofluorine chemistry advancement.
Research interest in these compounds intensified as scientists recognized the unique properties conferred by trifluoromethyl substitution. The ability of the trifluoromethyl group to function as a bioisostere, replacing chloride or methyl groups in lead compounds, contributed to its growing importance in chemical research. This substitution strategy allows researchers to adjust steric and electronic properties of target molecules while potentially protecting reactive methyl groups from metabolic oxidation.
Academic Significance in Organofluorine Chemistry
The academic significance of this compound within organofluorine chemistry stems from its exemplification of fundamental carbon-fluorine bond properties and their influence on molecular behavior. The trifluoromethyl group exhibits significant electronegativity that is often described as intermediate between the electronegativities of fluorine and chlorine. This property has profound implications for the compound's chemical reactivity and potential interactions with biological systems.
From a theoretical perspective, the carbon-fluorine bond represents the strongest bond in organic chemistry, contributing to the stability and unique properties of fluorinated compounds. The highly polarized nature of the carbon-fluorine bond creates stability through electrostatic attraction between the polarized carbon and fluorine atoms. This polarization suppresses lone pair donation from fluorine, making fluorine generally a weak coordinator, which influences the compound's coordination chemistry and potential applications.
The compound serves as an important model system for understanding stereoelectronic interactions in organofluorine chemistry. The carbon-fluorine bond exhibits interesting properties that can be understood through electrostatic and dipole interactions or by considering stereoelectronic interactions with neighboring bonds or lone pairs. These fundamental aspects are crucial for rationalizing the geometry, conformation, and reactivity of individual organofluorine compounds, including this compound.
Table 1: Comparative Molecular Properties of Related Trifluoromethyl Phenylpropylamine Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number | PubChem Compound Identifier |
|---|---|---|---|---|
| 2-[2-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride | C₁₀H₁₃ClF₃N | 239.66 | 1311315-35-1 | 54593538 |
| 2-[2-(Trifluoromethyl)phenyl]propan-1-amine | C₁₀H₁₂F₃N | 203.20 | 1096308-60-9 | 43316832 |
| 1-[3-(Trifluoromethyl)phenyl]propan-2-amine | C₁₀H₁₂F₃N | 203.21 | 1886-26-6 | - |
| 3-[4-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride | C₁₀H₁₃ClF₃N | - | - | 69333968 |
Research applications of this compound extend to its role as an intermediate in synthetic organic chemistry, where the trifluoromethyl group can be utilized to modify the solubility of molecules containing other functional groups of interest. The compound's structural features make it valuable for investigating structure-activity relationships in organofluorine chemistry and for developing new synthetic methodologies involving trifluoromethyl-substituted aromatic systems.
Properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N.ClH/c1-2-9(14)7-5-3-4-6-8(7)10(11,12)13;/h3-6,9H,2,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTBQKZUORVMDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1-(2-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride is the serotonin reuptake pump . This pump plays a crucial role in the regulation of serotonin levels in the brain, which is a neurotransmitter that contributes to feelings of well-being and happiness.
Mode of Action
This compound binds to the serotonin reuptake pump, causing inhibition of serotonin uptake and release of serotonin. This results in increased levels of serotonin in the synaptic cleft, leading to greater activation of serotonin receptors.
Biological Activity
1-(2-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride, also known by its systematic name (S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride, is a compound that has garnered attention for its potential biological activity. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a phenyl ring, which significantly influences its chemical behavior and biological activity. Its molecular formula is C11H14F3N·HCl, with a molecular weight of approximately 253.69 g/mol. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the compound's lipophilicity and potentially affect its interaction with biological targets.
While specific literature on the mechanism of action for this compound is limited, preliminary studies suggest that it may interact with neurotransmitter systems in the central nervous system (CNS). Its structural similarity to known psychoactive compounds implies potential modulation of neurotransmitter receptors, although detailed pharmacodynamic studies are required to elucidate these interactions further .
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the context of CNS modulation. Its potential applications include:
- Antichlamydial Activity : Studies have shown that compounds containing a trifluoromethyl group can exhibit selective activity against Chlamydia species. For instance, derivatives with similar structures demonstrated moderate antibacterial activity against various pathogens, highlighting the importance of the trifluoromethyl substituent in enhancing biological efficacy .
- Neurotransmitter Interaction : The compound's design suggests it may influence neurotransmitter systems, potentially leading to applications in treating psychiatric disorders. However, comprehensive pharmacokinetic profiles are necessary to establish clinical relevance .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Key Features | Uniqueness |
|---|---|---|---|
| (R)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride | C11H14F3N·HCl | Enantiomer of (S)-form | Different stereochemistry affects biological activity |
| 2-Methyl-1-(4-fluorophenyl)propan-1-amine | C11H14FN·HCl | Lacks trifluoromethyl group | Less lipophilic; potentially different receptor interactions |
| 2-Methyl-1-(3-trifluoromethylphenyl)propan-1-amine | C11H14F3N·HCl | Trifluoromethyl on a different position | Variation in electronic properties due to different substitution |
This table illustrates how the trifluoromethyl substitution and chiral configuration significantly influence the compound's chemical behavior and biological activity.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in drug development:
- CNS Modulation : Research indicates that compounds similar to this amine can modulate CNS pathways, suggesting potential therapeutic uses for anxiety and mood disorders. However, specific studies on this compound are still needed to confirm these effects .
- Antimicrobial Properties : The presence of the trifluoromethyl group has been linked to enhanced antimicrobial activity against various bacterial strains. For example, compounds with this substituent have shown selective activity against Chlamydia, emphasizing its potential as a starting point for developing new antimicrobial agents .
Scientific Research Applications
Pharmacological Applications
1. Treatment of Secondary Hyperparathyroidism
Cinacalcet hydrochloride is approved for the treatment of secondary hyperparathyroidism in patients undergoing dialysis. It acts by increasing the sensitivity of calcium-sensing receptors on parathyroid cells, leading to a decrease in parathyroid hormone (PTH) secretion. This action helps manage calcium levels and bone metabolism in affected patients .
2. Management of Hypercalcemia
The compound is also utilized for treating hypercalcemia associated with parathyroid carcinoma. By modulating calcium levels, cinacalcet hydrochloride helps alleviate symptoms related to high calcium levels, such as fatigue, nausea, and confusion .
Synthesis and Chemical Properties
The synthesis of 1-(2-(trifluoromethyl)phenyl)propan-1-amine hydrochloride involves several steps, including the use of palladium catalysts for cross-coupling reactions. Recent advancements have improved the synthesis process, making it more efficient and environmentally friendly by utilizing greener solvents and reducing reaction times .
| Synthesis Method | Key Steps | Yield |
|---|---|---|
| Mizoroki–Heck Reaction | Cross-coupling of 1-bromo-3-(trifluoromethyl)benzene with acroleine diethyl acetal | High |
| Reductive Amination | Reaction with (R)-(+)-1-(1-naphthyl)ethylamine | Excellent |
Case Studies
Case Study 1: Clinical Efficacy
A clinical trial demonstrated that cinacalcet hydrochloride significantly reduced serum PTH levels in patients with secondary hyperparathyroidism. The study reported a marked improvement in biochemical markers of bone turnover, indicating effective management of the condition .
Case Study 2: Safety Profile
Another study focused on the safety profile of cinacalcet hydrochloride in long-term use. The results indicated that while some patients experienced mild gastrointestinal side effects, the overall safety was consistent with previous findings, supporting its continued use in chronic conditions .
Comparison with Similar Compounds
Key Attributes :
- Molecular Formula : Estimated as C₁₀H₁₁F₃N·HCl (molecular weight ≈ 238.68 g/mol).
Comparison with Similar Compounds
Positional Isomers of Trifluoromethylphenylpropanamine Hydrochlorides
Compounds with the -CF₃ group at different phenyl ring positions exhibit distinct physicochemical and biological properties:
Key Observations :
- Ortho vs. Para : The ortho isomer (main compound) likely has lower solubility due to steric clashes between the -CF₃ group and amine moiety. Para isomers generally exhibit better pharmacokinetic profiles in drug candidates .
- Synthetic Utility : Meta and para isomers are more commonly reported in patents, suggesting broader applicability in medicinal chemistry .
Fluorophenylpropanamine Hydrochlorides
Replacement of -CF₃ with fluorine alters electronic and lipophilic properties:
Key Observations :
Cyclopropanamine Derivatives
Cyclopropane rings introduce conformational rigidity:
Key Observations :
- Conformational Effects : Cyclopropanamine derivatives are structurally constrained, which can enhance selectivity for biological targets but may limit synthetic accessibility .
- Biological Relevance : Cyclopropane-containing analogs are explored in neurological and metabolic disorders due to improved blood-brain barrier penetration .
Pharmaceutical Analogs: Cinacalcet Hydrochloride
Cinacalcet, a calcimimetic drug, shares structural motifs with the main compound:
Key Observations :
- Functional Group Synergy : Cinacalcet’s dual aromatic systems and -CF₃ group optimize binding to calcium-sensing receptors. The main compound’s simpler structure may serve as a precursor or fragment in drug discovery .
Preparation Methods
Reductive Amination of Ketone Precursors
The predominant approach to synthesizing 1-(2-(trifluoromethyl)phenyl)propan-1-amine hydrochloride involves reductive amination of the corresponding ketone, 1-(2-(trifluoromethyl)phenyl)propan-2-one. This method is well-documented in fenfluramine synthesis patents and involves the following steps:
Starting Material Preparation: The ketone precursor is typically prepared from 2-(2-(trifluoromethyl)phenyl)acetic acid or its derivatives via a Daikin-West reaction, which entails reaction with acetic anhydride and catalytic agents to form the ketone intermediate.
Reductive Amination: The ketone is reacted with ethylamine or a suitable amine under reductive amination conditions. Common reducing agents include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride, or sodium borohydride. The reaction proceeds via formation of an imine or Schiff base intermediate, which is then reduced to the amine.
Workup and Isolation: The reaction mixture undergoes aqueous washes, solvent extractions, and filtration to isolate the crude amine, which is subsequently converted to its hydrochloride salt by acidification with hydrochloric acid.
This method benefits from mild reaction conditions and good selectivity, and it is scalable for industrial production.
Diazonium Salt Route and Coupling Reactions
Another synthetic route involves the formation of a diazonium salt intermediate from 3-(trifluoromethyl)aniline, followed by coupling with allyl acetate derivatives under copper catalysis:
Diazotization: 3-(Trifluoromethyl)aniline is treated with sodium nitrite in acidic aqueous conditions at low temperature (0-5 °C) to form the corresponding diazonium salt.
Coupling and Rearrangement: The diazonium salt is reacted with prop-1-en-2-yl acetate in the presence of copper chloride catalyst, sodium acetate, and methanol/water solvent system. The reaction is heated to 60-65 °C to facilitate coupling and rearrangement to the ketone intermediate.
Purification: The organic layer is separated, washed, and dried. The crude product is purified via recrystallization or extraction steps.
Reductive Amination: The ketone intermediate is then reductively aminated as described above to yield the target amine.
This method is advantageous for introducing the trifluoromethylphenyl group regioselectively and allows for control over stereochemistry when applicable.
Crystallization of Hydrochloride Salt
The free base amine is converted to its hydrochloride salt to improve stability and facilitate isolation:
The free amine is dissolved in ethyl acetate and cooled to 0-5 °C.
Hydrochloric acid in isopropanol is added to adjust pH to approximately 1.0.
The mixture is stirred and warmed to room temperature to precipitate the hydrochloride salt.
The solid is filtered and dried under controlled temperature (60-65 °C) to obtain the crystalline hydrochloride salt with defined particle size distribution.
Detailed Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Ketone synthesis | 2-(2-(trifluoromethyl)phenyl)acetic acid, acetic anhydride, catalyst | Daikin-West reaction; hydrolysis of nitrile precursors possible |
| Diazotization | 3-(Trifluoromethyl)aniline, NaNO2, HCl, 0-5 °C | Formation of diazonium salt |
| Coupling | Prop-1-en-2-yl acetate, CuCl, sodium acetate, methanol/water, 35-65 °C | Copper-catalyzed coupling to ketone intermediate |
| Reductive amination | Ethylamine, sodium triacetoxyborohydride (STAB) or NaBH3CN, room temp to mild heating | Formation of amine from ketone via imine intermediate |
| Hydrochloride salt formation | HCl in isopropanol, ethyl acetate, 0-5 °C to 25-30 °C | Precipitation and isolation of hydrochloride salt |
Research Findings and Optimization Notes
Reducing Agent Selection: Sodium triacetoxyborohydride is preferred due to its mildness and selectivity in reductive amination, minimizing side reactions and over-reduction.
Solvent Effects: Methanol and water mixtures are commonly used; however, 2-propanol/water (2:1) mixtures with heating improve solubility and reaction rates in related phenethylamine reductions.
Workup Procedures: Typical workup includes aqueous washes to remove inorganic salts and impurities, drying over sodium sulfate or magnesium sulfate, and solvent evaporation under reduced pressure.
Crystallization Control: Particle size distribution of the hydrochloride salt is controlled by temperature and solvent ratios during crystallization, impacting purity and downstream processing.
Scalability: The reductive amination and diazonium coupling methods have been demonstrated at multi-gram scales with consistent yields and purity.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Reductive Amination of Ketone | Ketone synthesis → imine formation → reduction | Mild conditions, high selectivity | Requires ketone precursor synthesis |
| Diazonium Salt Coupling | Diazotization → copper-catalyzed coupling → ketone → reductive amination | Regioselective introduction of trifluoromethylphenyl | Multi-step, requires careful temperature control |
| Hydrochloride Salt Formation | Acidification of free amine → crystallization | Improves stability and isolation | Requires controlled pH and temperature |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-(trifluoromethyl)phenyl)propan-1-amine hydrochloride, and how can reaction conditions be optimized?
- Methodology :
- Reductive Amination : Start with 2-(trifluoromethyl)benzaldehyde and nitroethane. Reduce the intermediate nitro compound using lithium aluminum hydride (LiAlH4) under anhydrous conditions .
- Substitution Reactions : Use 1-(2-(trifluoromethyl)phenyl)propan-1-ol as a precursor, followed by substitution with ammonia under acidic conditions. Monitor reaction progress via TLC or HPLC .
- Optimization : Adjust temperature (40–60°C), solvent polarity (e.g., THF vs. DCM), and stoichiometric ratios (amine:aldehyde = 1:1.2) to improve yield (>75%) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR : Confirm the presence of the trifluoromethyl group (δ ~110–120 ppm in NMR) and amine protons (δ ~1.5–2.5 ppm in NMR) .
- HPLC/UPLC : Use a C18 column with a mobile phase of acetonitrile:water (0.1% TFA) at 1.0 mL/min. Retention time: ~8–10 minutes .
- Mass Spectrometry : ESI-MS positive mode; expected [M+H] = 248.1 m/z .
Q. What stability-indicating methods are suitable for assessing degradation under stress conditions?
- Protocol :
- Forced Degradation : Expose the compound to acidic (1M HCl), basic (1M NaOH), oxidative (3% HO), and thermal (60°C) conditions for 24 hours.
- Analysis : Use RP-UPLC to quantify degradation products. Validate method per ICH Q2(R1) guidelines (linearity: R > 0.999, recovery: 95–105%) .
Advanced Research Questions
Q. How can impurity profiling be conducted for this compound, particularly in pharmaceutical intermediates?
- Strategies :
- Synthesis-Related Impurities : Identify byproducts such as 3-(2-(trifluoromethyl)phenyl)propanal (oxidation byproduct) using LC-MS .
- Chiral Impurities : Resolve enantiomers via chiral HPLC (Chiralpak AD-H column, hexane:ethanol = 90:10). Detection limit: <0.1% .
- Cross-Reference : Compare with Cinacalcet hydrochloride impurity profiles (e.g., 3-(3-trifluoromethylphenyl)propyl methanesulfonate) .
Q. What experimental approaches are effective for resolving racemic mixtures of this amine?
- Chiral Resolution :
- Diastereomeric Salt Formation : Use (R)-mandelic acid in ethanol. Crystallize at −20°C to isolate the (R)-enantiomer .
- Kinetic Resolution : Employ lipase enzymes (e.g., Candida antarctica) to selectively acetylate one enantiomer .
Q. How can researchers investigate receptor-binding interactions of this compound, given its structural similarity to calcimimetics?
- Pharmacological Assays :
- Calcium-Sensing Receptor (CaSR) Assay : Use HEK293 cells transfected with human CaSR. Measure intracellular Ca flux via fluorescent dyes (e.g., Fura-2) .
- Dose-Response Analysis : Determine EC values (expected range: 10–100 nM for calcimimetic activity) .
Q. What strategies are recommended for identifying and quantifying metabolites in preclinical studies?
- Metabolite Identification :
- In Vitro Incubation : Use liver microsomes (human/rat) with NADPH. Extract metabolites using SPE cartridges.
- LC-MS/MS : Apply a gradient elution (0.1% formic acid in acetonitrile/water). Key metabolites: N-oxide and hydroxylated derivatives .
Data Contradiction Analysis
Q. How should discrepancies in impurity profiles between synthetic batches be addressed?
- Root Cause Analysis :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
